molecular formula C17H19BrO3 B5096749 1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene CAS No. 6446-58-8

1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene

Cat. No.: B5096749
CAS No.: 6446-58-8
M. Wt: 351.2 g/mol
InChI Key: YIACOEJVZUYCAV-UHFFFAOYSA-N
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Description

1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene is an organic compound with a complex structure that includes a bromine atom, methoxyphenoxy group, and dimethylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable dimethylbenzene derivative, followed by the introduction of the methoxyphenoxy and ethoxy groups through etherification reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxyphenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or alter the functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce quinones.

Scientific Research Applications

1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and methoxyphenoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-2-(methoxymethoxy)ethane
  • 1-bromo-2-methoxybenzene
  • 2-bromoethyl methoxymethyl ether

Uniqueness

1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of synthetic possibilities and research opportunities.

Properties

IUPAC Name

1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-12-10-13(2)17(16(18)11-12)21-9-8-20-15-6-4-14(19-3)5-7-15/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIACOEJVZUYCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCOC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367735
Record name 1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6446-58-8
Record name 1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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